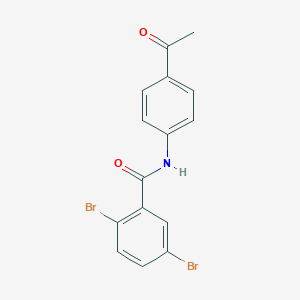

N-(4-acetylphenyl)-2,5-dibromobenzamide

Descripción

N-(4-Acetylphenyl)-2,5-dibromobenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an acetyl-functionalized phenyl group attached via an amide linkage.

Propiedades

Fórmula molecular |

C15H11Br2NO2 |

|---|---|

Peso molecular |

397.06 g/mol |

Nombre IUPAC |

N-(4-acetylphenyl)-2,5-dibromobenzamide |

InChI |

InChI=1S/C15H11Br2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20) |

Clave InChI |

NZDIPZWTVCWDRW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

The target compound’s structure diverges from analogs in the positioning and nature of substituents. Key comparisons include:

Table 1: Structural Features of Selected Benzamide Derivatives

*Molecular weights for non-evidence compounds are calculated based on substituents.

- Halogen Effects: The 2,5-dibromo substitution in the target compound contrasts with chloro/fluoro (e.g., 791127-44-1) or non-halogenated analogs (e.g., 3b in ). Bromine’s higher atomic weight and polarizability increase molecular weight and lipophilicity (logP ~4.2 estimated) compared to lighter halogens (e.g., logP ~3.5 for 2-chloro-6-fluoro analog) .

- Acetyl vs.

Physicochemical Properties

- Solubility : The dibromo substitution likely reduces aqueous solubility compared to methoxy-containing analogs (e.g., 3b in ), which benefit from oxygen’s polarity. The acetyl group may further lower solubility due to hydrophobic interactions.

- Thermal Stability : Bromine’s electron-withdrawing nature could enhance thermal stability relative to methyl- or morpholine-substituted benzamides, as seen in higher melting points for brominated aromatics .

Spectroscopic Comparisons

- NMR Shifts : In , the benzamide 3b exhibits aromatic proton signals at δ 7.16–7.80 ppm, influenced by methoxy and acetyl groups. For the target compound, the deshielding effect of bromine would likely shift aromatic protons further downfield (e.g., δ 7.5–8.2 ppm) .

- Elemental Analysis: The target compound’s bromine content (38.7% Br by weight) would result in a distinct carbon/nitrogen percentage (e.g., C ~40.7%, H ~2.4%, N ~3.4%) compared to non-halogenated analogs like 3b (C 69.71%, H 6.47%, N 4.28%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.